molecular formula C30H51NO10 B1192709 endo-BCN-PEG6-t-butyl ester

endo-BCN-PEG6-t-butyl ester

Cat. No. B1192709
M. Wt: 585.74
InChI Key: GEJQWPAOPDUTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

endo-BCN-PEG6-t-butyl ester is a PEG derivative containing a BCN group and a t-butyl protected carboxyl group. The BCN group can react with azide-tagged biomolecules. The protected carboxyl group (COOH) prevents self coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Scientific Research Applications

1. Application in Polymeric Nanocapsules

Polymeric nanocapsules have been developed using butylcyanoacrylate (BCA) with polyethylene glycol (PEG) as an initiator. These nanocapsules, which can encapsulate hydrophobic agents such as paclitaxel, show enhanced biocompatibility and reduced cytotoxicity due to the PEG coating. This makes them effective carriers for hydrophobic agents in drug delivery systems (Zhang et al., 2008).

2. Application in Block Copolymer Synthesis

Block copolymers have been synthesized using a macro-initiator approach that involves the transformation of poly(ethylene glycol) (PEG) esters into polymers with tert-butylperoxycarbonyl end groups. These copolymers, upon thermal-induced polymerization, form ABCBA block copolymers that are useful in various applications, including drug delivery systems (Hazer et al., 1989).

3. Application in Enzymatic Hydrolysis Studies

The hydrolysis of the end ester group in polyethylene glycol (PEG) esters has been investigated, revealing insights into the enzymatic and nonenzymatic hydrolysis mechanisms. This research provides valuable information for understanding the stability and degradation of PEG-based polymers in various biological and environmental contexts (Ouchi & Azuma, 1984).

4. Application in Thermal/Oxidative Degradation and Stabilization

Studies on the thermal degradation and stabilization of polyethylene glycol (PEG) have led to the development of PEG as a potential material for thermal energy storage. The incorporation of antioxidants like MBMTBP has shown efficacy in suppressing thermal degradation, which is crucial for the stability and longevity of PEG-based materials (Han et al., 1997).

5. Application in Bioconjugation Techniques

Tert-butyl ester moieties in polystyrene-block-poly(tert-butyl acrylate) block copolymer films have been used for local thermal activation and area-selective surface chemical modification. This technique is useful in bioconjugation processes, allowing for controlled and precise modification of polymer surfaces for various biomedical applications (Duvigneau et al., 2008).

properties

Molecular Formula

C30H51NO10

Molecular Weight

585.74

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C30H51NO10/c1-30(2,3)41-28(32)10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-31-29(33)40-24-27-25-8-6-4-5-7-9-26(25)27/h25-27H,6-24H2,1-3H3,(H,31,33)/t25-,26+,27?

InChI Key

GEJQWPAOPDUTFO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

endo-BCN-PEG6-t-butyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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